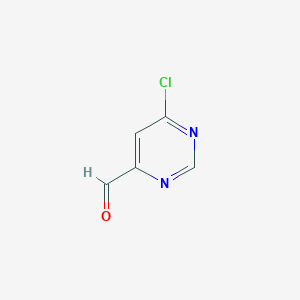

6-Chloropyrimidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFORWTKKMGPWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617053 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-16-0 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Heterocycle

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Chloropyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

6-Chloropyrimidine-4-carbaldehyde is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a highly reactive chlorine atom at the C6 position and a versatile aldehyde group at the C4 position. The electron-deficient nature of the pyrimidine ring profoundly influences these functionalities, making the molecule an exceptional building block for constructing complex molecular architectures.[1] This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and practical applications of this pivotal synthetic intermediate, providing the causal insights necessary for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical data for 6-Chloropyrimidine-4-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 933702-16-0 | [2][3] |

| Molecular Formula | C₅H₃ClN₂O | [2][3] |

| Molecular Weight | 142.54 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [4][5] |

| Boiling Point | 258.7 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 110.3 ± 21.8 °C | [2] |

| Storage | Store in a dry, cool, well-ventilated place, preferably under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. | [5] |

Spectroscopic Signature: A Predictive Analysis

While extensive, experimentally verified spectroscopic data is not always publicly available, the structure of 6-Chloropyrimidine-4-carbaldehyde allows for a highly accurate prediction of its spectral characteristics.[6] Researchers should always confirm identity with their own analytical data.

-

¹H NMR: The spectrum is expected to be simple, showing two distinct singlets in the aromatic region corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. A highly deshielded singlet, typically above 9.0 ppm, will be characteristic of the aldehyde proton.

-

¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (typically >180 ppm), and the carbons of the pyrimidine ring. The carbon atom bonded to chlorine (C6) will appear at a characteristic chemical shift, influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically around 1700 cm⁻¹. Other notable absorptions would include C-H stretching of the aromatic ring and the aldehyde, C=N stretching from the pyrimidine ring, and the C-Cl stretching frequency.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.

The Dual-Reactivity Manifold: A Synthetic Chemist's Perspective

The synthetic utility of 6-Chloropyrimidine-4-carbaldehyde stems from its two distinct reactive centers. The electron-withdrawing pyrimidine nitrogens activate the C4 and C6 positions, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr). Concurrently, the aldehyde group offers a gateway to a vast array of classical carbonyl chemistries.

Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position

The chlorine atom at the C6 position is the molecule's primary handle for introducing diversity. The general order of reactivity for nucleophilic displacement on halopyrimidines is C4(6) > C2, making this position highly susceptible to attack.[1]

Causality of Reactivity: The pyrimidine ring acts as a powerful electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. This stabilization significantly lowers the activation energy for the substitution reaction.

Common transformations include:

-

Amination: Reaction with primary or secondary amines is one of the most common modifications, used to build libraries of compounds for drug discovery. These reactions often proceed under mild conditions, sometimes catalyzed by palladium complexes to achieve high regioselectivity and yield.[1][7]

-

Alkoxylation/Aryloxylation: Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, can readily displace the chlorine to form ethers.

-

Thiolation: Thiols react similarly to form thioethers, providing another avenue for diversification.

Caption: Generalized SₙAr mechanism at the C6 position.

Transformations of the C4-Aldehyde Group

The aldehyde functionality provides a second, independent site for chemical modification, allowing for sequential or orthogonal synthetic strategies.

Key reactions include:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 6-chloropyrimidine-4-carboxylic acid, a valuable intermediate in its own right.[8]

-

Reduction: Selective reduction yields the 4-(hydroxymethyl) derivative, introducing a primary alcohol.

-

Reductive Amination: A powerful method to form C-N bonds, reacting the aldehyde with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a substituted aminomethylpyrimidine.

-

Condensation Reactions: Claisen-Schmidt condensation with ketones or other active methylene compounds can be used to construct α,β-unsaturated carbonyl systems (chalcones), which are common pharmacophores.[9]

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

Caption: Key synthetic transformations of the aldehyde group.

Field-Proven Experimental Protocol: SₙAr Amination

This protocol describes a general, self-validating method for the nucleophilic substitution of the C6-chloro group with a secondary amine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 6-(dialkylamino)pyrimidine-4-carbaldehyde derivative.

Materials:

-

6-Chloropyrimidine-4-carbaldehyde

-

Secondary Amine (e.g., morpholine, piperidine) (1.1 equivalents)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)

-

Solvent (e.g., Ethanol, Acetonitrile, or Dioxane)

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup (Nitrogen or Argon).

-

Thin-Layer Chromatography (TLC) supplies for reaction monitoring.

Step-by-Step Methodology:

-

System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Causality: An inert atmosphere is crucial to prevent moisture from interfering with the reaction and to avoid potential side reactions, especially if using sensitive reagents.

-

-

Reagent Addition: To the flask, add 6-Chloropyrimidine-4-carbaldehyde (1.0 eq) and the chosen solvent (e.g., Ethanol). Stir until fully dissolved.

-

Causality: Using a polar aprotic or protic solvent that can dissolve the starting materials is key. Ethanol is often chosen for its ability to dissolve a wide range of reactants and for its favorable environmental profile.[9]

-

-

Base and Nucleophile Introduction: Add the base (e.g., TEA, 1.5 eq), followed by the dropwise addition of the secondary amine (1.1 eq).

-

Causality: The base is essential to neutralize the HCl that is generated during the reaction. This prevents the protonation of the nucleophile (the amine), which would render it non-reactive, and drives the reaction to completion. A slight excess of the amine ensures the full consumption of the starting material.

-

-

Reaction Execution: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 70-80 °C) and monitor its progress by TLC.

-

Causality: Heating provides the necessary activation energy for the SₙAr reaction. TLC is a self-validating checkpoint; the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Causality: The aqueous wash removes the salt byproduct (e.g., triethylammonium chloride) and any remaining water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

-

Causality: Chromatography or recrystallization is the final validation step, ensuring the isolation of the desired product with high purity, which can be confirmed by spectroscopic analysis (NMR, MS).

-

Caption: Workflow for a typical SₙAr amination reaction.

Safety and Handling: A Mandate for Prudence

As with all reactive chemical intermediates, proper handling of 6-Chloropyrimidine-4-carbaldehyde is paramount.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[4][11] For long-term stability, storage under an inert gas is recommended.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

6-Chloropyrimidine-4-carbaldehyde is more than just a chemical; it is a versatile platform for innovation. Its well-defined and predictable dual reactivity at the C6-chloro and C4-aldehyde positions provides chemists with a reliable and powerful tool for the synthesis of novel compounds. From kinase inhibitors to new materials, the derivatives of this pyrimidine are prevalent in cutting-edge research. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is the key to unlocking its full synthetic potential.

References

-

SAFETY DATA SHEET for 2,4-Diamino-6-chloropyrimidine (Alfa Aesar) . Source: Alfa Aesar. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . Source: Organic Letters (ACS Publications). [Link]

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 . Source: The Royal Society of Chemistry. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Source: Molecules (MDPI). [Link]

-

Reactions of 6-Aminopyrimidines with Biselectrophiles: Manipulation . Source: Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. 6-chloropyriMidine-4-carbaldehyde CAS#: 933702-16-0 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. chemscene.com [chemscene.com]

- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

Solubility of 6-Chloropyrimidine-4-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility and Handling of 6-Chloropyrimidine-4-carbaldehyde

Abstract

6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents. Its dual reactivity—stemming from the nucleophilic aromatic substitution (

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To predict and manipulate the solubility of 6-Chloropyrimidine-4-carbaldehyde, one must understand the competition between its lipophilic chloro-substituent and its polar, hydrogen-bond-accepting pyrimidine core.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Implications for Solubility |

| Molecular Weight | 142.54 g/mol | Low MW facilitates dissolution in small solvent volumes. |

| Calculated LogP | ~1.04 | Moderately lipophilic; suggests good solubility in organic solvents like DCM and EtOAc. |

| H-Bond Acceptors | 3 (N1, N3, O) | High affinity for polar aprotic solvents (DMSO, DMF). |

| H-Bond Donors | 0 | Lack of donors limits solubility in non-polar hydrocarbons (Hexane). |

| Electronic State | The electron-poor ring increases susceptibility to nucleophilic attack (solvolysis) in protic solvents. |

Part 2: Solubility Landscape

The solubility of 6-Chloropyrimidine-4-carbaldehyde is categorized by solvent class. This classification dictates solvent selection for reactions, extractions, and purification.

Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

-

Behavior: The compound exhibits excellent solubility (>100 mg/mL) in these solvents due to strong dipole-dipole interactions.

-

Application: Ideal for

reactions where high concentrations and elevated temperatures are required. -

Caveat: High boiling points make removal difficult; avoid these for simple extractions.

Halogenated & Polar Organic Solvents (Good Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform (

), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc). -

Behavior: Good to Moderate solubility (20–80 mg/mL) . The lipophilic chlorine atom enhances interaction with halogenated solvents.

-

Application:

-

DCM: The "Gold Standard" for liquid-liquid extraction from aqueous phases.

-

THF: Excellent for reduction or Grignard reactions involving the aldehyde.

-

Protic Solvents (Conditional/Reactive)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Water.

-

Behavior:

-

Solubility: Moderate in alcohols; low in water.[1]

-

Reactivity Warning: Pyrimidine aldehydes are highly electron-deficient. In primary alcohols, they exist in equilibrium with their hemiacetals . In water, they may form gem-diols (hydrates) .

-

-

Expert Insight: Avoid storing the aldehyde in methanol or water for extended periods. If using alcohols for recrystallization, work quickly and keep the solution neutral to prevent acid-catalyzed acetal formation.

Non-Polar Solvents (Antisolvents)

-

Solvents: Hexanes, Heptane, Pentane, Diethyl Ether.

-

Behavior: Poor solubility (<1 mg/mL) .

-

Application: Used to precipitate the product from DCM or EtOAc solutions (trituration) or as the non-polar mobile phase component in column chromatography.

Part 3: Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate assists in selecting the correct solvent based on the intended chemical operation.

Caption: Decision matrix for selecting solvents based on operational requirements (Reaction vs. Extraction vs. Purification).

Part 4: Experimental Protocols

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: To determine the approximate solubility limit in a specific solvent (e.g., for reaction concentration planning).

-

Preparation: Weigh 10 mg of 6-Chloropyrimidine-4-carbaldehyde into a 4 mL glass vial.

-

Addition: Add the target solvent in 50

aliquots using a micropipette. -

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.

-

Observation:

-

Endpoint: If solid remains after 1 mL (10 mg/mL), the compound is considered "Sparingly Soluble" in that solvent.

Protocol B: Purification via Trituration (Antisolvent Method)

Context: This method exploits the solubility differential between DCM (Good) and Hexane (Poor) to purify crude material without thermal stress.

-

Dissolution: Dissolve the crude 6-Chloropyrimidine-4-carbaldehyde in the minimum volume of Dichloromethane (DCM) required to obtain a clear solution at room temperature.

-

Filtration: Filter the solution through a 0.45

PTFE syringe filter to remove inorganic salts or dust. -

Precipitation: While stirring rapidly, add Hexane (or Heptane) dropwise.

-

Ratio: Target a final ratio of 1:4 (DCM:Hexane).

-

-

Crystallization: Cloudiness will appear. Continue stirring for 15 minutes. Cool the vial on ice (0–4°C) for 30 minutes to maximize yield.

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold Hexane.

-

Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Do not heat above 40°C to prevent sublimation or degradation.

Part 5: Stability & Handling (E-E-A-T)

Authoritative Warning: Researchers often assume aldehydes are stable in solution. However, the electron-withdrawing pyrimidine ring activates the carbonyl carbon, making it hyper-electrophilic.

-

Oxidation Risk: The aldehyde is prone to air-oxidation to 6-chloropyrimidine-4-carboxylic acid.

-

Mitigation: Always degas solvents (sparge with

) prior to dissolution. Store solutions under an inert atmosphere.

-

-

Acetilization: In the presence of trace acid and methanol/ethanol, the aldehyde will convert to the dimethyl/diethyl acetal.

-

Diagnostic: Appearance of a methoxy singlet (~3.3 ppm) and loss of the aldehyde proton (~10 ppm) in

-NMR.

-

-

Storage: Store the neat solid at -20°C under Argon/Nitrogen. Avoid storing as a solution.

References

-

PubChem. (n.d.). Compound Summary for CID 11234567 (Analogous Chloropyrimidines). National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.[5][6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

Thermodynamic Stability of Pyrimidine Carbaldehyde Derivatives

Part 1: Thermodynamic Landscape & Hydration Equilibrium

The thermodynamic stability of pyrimidine carbaldehydes is governed by a delicate equilibrium between the free carbonyl species and its covalent hydrate (gem-diol). Unlike benzaldehyde, which exists almost exclusively in the carbonyl form, pyrimidine carbaldehydes possess a highly electron-deficient heteroaromatic ring that dramatically alters their thermodynamic profile.

The Electronic Driving Force

The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions. These atoms exert a powerful electron-withdrawing effect ($ -I $ and $ -M $ effects) on the ring carbons.

-

Positions 2, 4, and 6: These positions are electron-poor (electrophilic) because they are ortho or para to the nitrogen atoms. An aldehyde group at these positions is highly activated toward nucleophilic attack.

-

Position 5: This position is meta to both nitrogens, making it relatively less electron-deficient, though still more reactive than a phenyl ring.

Consequently, the thermodynamic stability of the free aldehyde follows the trend:

The Gem-Diol Equilibrium

In the presence of water or protic solvents, pyrimidine carbaldehydes undergo reversible covalent hydration. The equilibrium constant (

For electron-deficient heterocycles,

Table 1: Comparative Hydration Propensity of Heterocyclic Aldehydes

Estimated trends based on Hammett

| Compound | Electronic Environment | Predicted | Dominant Species in |

| Benzaldehyde | Neutral aromatic | Aldehyde | |

| 3-Pyridinecarbaldehyde | Weakly electron-withdrawing | Mixture | |

| 5-Pyrimidinecarbaldehyde | Moderate electron-withdrawing | Hydrate favored | |

| 4-Pyrimidinecarbaldehyde | Strong electron-withdrawing | Gem-diol (Solid precipitate) | |

| 2-Pyrimidinecarbaldehyde | Strong electron-withdrawing | Gem-diol |

Visualization of Hydration Dynamics

Figure 1: The hydration equilibrium shifts toward the gem-diol for electron-deficient pyrimidines.

Part 2: Reactivity & Instability Factors

Beyond hydration, pyrimidine carbaldehydes exhibit specific instability pathways that must be managed during synthesis and storage.

Cannizzaro Disproportionation

In basic media, the high electrophilicity of the carbonyl carbon makes these derivatives exceptionally prone to the Cannizzaro reaction.

-

Mechanism: Hydroxide attacks the aldehyde to form a dianion intermediate, which transfers a hydride to a second aldehyde molecule.

-

Result: A 1:1 mixture of pyrimidine carboxylic acid (stable) and pyrimidine methanol (reactive).

-

Prevention: Avoid aqueous bases; use hindered non-nucleophilic bases (e.g., DIPEA) if base is required.

Oxidative Degradation

The C-H bond of the aldehyde is weakened by the electron-withdrawing ring. Air oxidation to the carboxylic acid is rapid, often observed as the formation of white crystals (the acid) on the rim of storage vials.

Polymerization

Unlike simple aldehydes, pyrimidine carbaldehydes can undergo self-condensation or polymerization, particularly if the ring contains amino substituents (e.g., 2-amino-4-pyrimidinecarbaldehyde), leading to Schiff base formation between molecules.

Part 3: Experimental Protocols for Stability Assessment

Protocol: NMR-Based Determination of

Objective: Quantify the ratio of free aldehyde to gem-diol in aqueous media.

Reagents:

-

Target Pyrimidine Carbaldehyde (freshly sublimed or distilled).

-

Solvents: DMSO-

(control), -

Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Methodology:

-

Control Scan: Dissolve 5 mg of aldehyde in 0.6 mL DMSO-

. Acquire-

Validation: Look for the aldehyde proton singlet at

ppm. Ensure no peak exists at

-

-

Equilibrium Scan: Dissolve 5 mg of aldehyde in 0.6 mL

. Shake for 15 minutes to reach equilibrium. -

Acquisition: Acquire

NMR with a relaxation delay ( -

Calculation:

-

Note: The gem-diol methine proton typically appears as a singlet at

ppm.

-

Protocol: Synthesis of 4-Pyrimidinecarbaldehyde (Oxidation Route)

Direct synthesis is preferred over storage due to instability.

Reaction: Oxidation of 4-methylpyrimidine using Selenium Dioxide (

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Reagents: Add 4-methylpyrimidine (10 mmol) and 1,4-dioxane (anhydrous, 20 mL).

-

Oxidant: Add finely powdered

(11 mmol). -

Reflux: Heat to mild reflux (

) for 4-6 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde turns orange/red). -

Filtration: Cool to RT. Filter through a pad of Celite to remove black Selenium metal.

-

Isolation (Critical):

-

Evaporate solvent under reduced pressure <

. -

Do not use aqueous workup (prevents hydrate formation).

-

Purify via Kugelrohr distillation or rapid column chromatography on neutral alumina (silica is acidic and may catalyze decomposition).

-

-

Storage: Store under Argon at

. If a solid forms, check NMR; it is likely the hydrate (if moisture entered) or the acid (if air entered).

Part 4: Handling & Stabilization Strategy

To successfully utilize these derivatives in drug development (e.g., as intermediates for reductive amination), a "Just-in-Time" generation or protection strategy is required.

Stabilization via Acetal Formation

If long-term storage is needed, convert the aldehyde to a dimethyl acetal.

-

Reagent: Trimethyl orthoformate + catalytic pTSA in methanol.

-

Deprotection: Hydrolysis with dilute aqueous HCl occurs within minutes, regenerating the aldehyde in situ for the next step.

Workflow Visualization

Figure 2: Decision tree for handling unstable pyrimidine aldehydes.

References

-

Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation. Source: National Institutes of Health (PMC) URL:[Link]

-

Hydration of the pyrimidine radical cation and stepwise solvation. Source: PubMed URL:[Link]

-

Direct measurement of pyrimidine C6-hydrate stability. Source: PubMed URL:[Link]

-

Calorimetric study of the reversible hydration of the pyridine aldehydes. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles. Source: National Institutes of Health (PMC) URL:[Link]

Technical Guide: 6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0)

[1][2][3][4]

Executive Summary

6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) is a bifunctional pyrimidine scaffold characterized by two distinct electrophilic sites: a formyl group at the C4 position and a chlorine substituent at the C6 position. This "dual-warhead" reactivity makes it a high-value intermediate in the synthesis of fused heterocycles, particularly for kinase inhibitors and antiviral agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and reactivity profiles, supported by mechanistic diagrams and safety protocols.

Chemical Identity & Identifiers

The precise identification of pyrimidine isomers is critical due to the potential for numbering ambiguity in heterocyclic nomenclature. The data below validates the specific 4,6-disubstituted isomer.

| Identifier | Value | Notes |

| CAS Number | 933702-16-0 | Primary Registry Number |

| IUPAC Name | 6-Chloropyrimidine-4-carbaldehyde | Also cited as 4-Chloropyrimidine-6-carboxaldehyde |

| Molecular Formula | C₅H₃ClN₂O | |

| Molecular Weight | 142.54 g/mol | |

| SMILES | C1=C(N=CN=C1C=O)Cl | Canonical string |

| InChI Key | OMTTZYVGGYMUEG-UHFFFAOYSA-N | Unique hash for database linking |

| MDL Number | MFCD10697049 | Symblock / ChemicalBook ID |

| Physical State | Solid (Pale Yellow Crystalline Powder) | Note: Hygroscopic, store under inert gas.[1][2][3] |

Structural Analysis & Reactivity Profile

Electronic Environment

The pyrimidine ring is inherently electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene.

-

C4-Formyl Group: Acts as a strong electron-withdrawing group (EWG), further deactivating the ring and lowering the LUMO energy. This makes the C6-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

C6-Chloro Substituent: A good leaving group located meta to the ring nitrogens but para to the formyl group (in terms of conjugation path), facilitating displacement by nucleophiles.

Reactivity Map (Graphviz)

The following diagram illustrates the orthogonal reactivity of the molecule, allowing for sequential functionalization.

Figure 1: Orthogonal reactivity map showing C4-aldehyde condensation pathways (green) and C6-chloride displacement pathways (red).[4]

Synthesis & Manufacturing Protocols

While direct commercial sourcing is common, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the oxidation of the methyl precursor.

Route: Selenium Dioxide Oxidation

This method converts 4-chloro-6-methylpyrimidine to the aldehyde.

Prerequisites:

-

Precursor: 4-Chloro-6-methylpyrimidine (commercially available).

-

Oxidant: Selenium Dioxide (SeO₂).

-

Solvent: 1,4-Dioxane (wet) or DMSO.

Step-by-Step Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-methylpyrimidine (10 mmol) in 1,4-dioxane (50 mL).

-

Addition: Add Selenium Dioxide (11 mmol, 1.1 eq) and water (1 mL). The water is critical to facilitate the hydration of the intermediate seleninic ester.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the methyl starting material.

-

Workup:

-

Cool to room temperature.[5]

-

Filter through a pad of Celite to remove metallic selenium (red/black precipitate).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude residue is typically purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Yield: Typical yields range from 60–75%.

Scientific Rationale: SeO₂ selectively oxidizes the activated methyl group adjacent to the nitrogen heterocycle (Riley Oxidation mechanism). The electron-deficient nature of the pyrimidine ring prevents over-oxidation to the carboxylic acid under these specific conditions.

Applications in Drug Discovery[8][9]

Scaffold for Kinase Inhibitors

The 6-chloropyrimidine-4-carbaldehyde core is a "privileged structure" in medicinal chemistry.

-

C6-Amination: Displacement of the chlorine with aniline derivatives introduces the "hinge-binding" motif common in ATP-competitive kinase inhibitors.

-

C4-Modification: The aldehyde allows for the installation of solubilizing tails (via reductive amination) or the construction of fused ring systems (e.g., reacting with hydrazines to form pyrazolo[3,4-d]pyrimidines).

Experimental Workflow: Reductive Amination

Objective: Installation of a piperazine tail at C4.

-

Imine Formation: React aldehyde (1 eq) with N-Boc-piperazine (1.1 eq) in DCE (Dichloroethane) with NaBH(OAc)₃ (1.5 eq).

-

Condition: Stir at RT for 12h.

-

Result: Formation of the C4-aminomethyl derivative, retaining the C6-chloro for subsequent Suzuki coupling or SNAr.

Handling & Safety (EHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon. The aldehyde is prone to air oxidation to the carboxylic acid (CAS 37131-91-2) upon prolonged exposure.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Synblock Chemical Database. 6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) Technical Data. Retrieved from

-

ChemicalBook. Product Specifications for CAS 933702-16-0. Retrieved from

-

PubChem. Compound Summary: 2-Chloropyrimidine-4-carbaldehyde (Isomer Analog). (Used for property benchmarking). Retrieved from

-

Organic Letters. Regioselective Amination of Chloropyrimidines. (Mechanistic basis for SNAr reactivity). Retrieved from

-

MDPI Molecules. SNAr Reactions on Dichloropyrimidine Carbaldehydes. (Synthesis of derivatives). Retrieved from

The Art of Selectivity: An In-depth Technical Guide to the Reactivity Profile of Chloro-Substituted Pyrimidine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3][4][5] The introduction of both a chloro-substituent and an aldehyde group onto the pyrimidine ring creates a bifunctional platform of exceptional synthetic utility. This guide provides a comprehensive exploration of the reactivity profile of chloro-substituted pyrimidine aldehydes, offering insights into the delicate interplay of electronic and steric effects that govern their chemical behavior. Understanding this reactivity is crucial for the strategic design and synthesis of novel molecular entities with tailored pharmacological properties.

The Electronic Landscape: Understanding Inherent Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6] This inherent electron deficiency is further modulated by the substituents it bears. A chloro-substituent acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry.[7] Simultaneously, the aldehyde group provides a versatile handle for a myriad of chemical transformations, including nucleophilic additions and C-C bond formations. The interplay between these two functional groups, and their positions on the pyrimidine ring, dictates the chemoselectivity of a given reaction.

The reactivity of halogenated pyrimidines in SNAr reactions is significantly influenced by the electronic nature of other substituents on the ring.[8] Electron-withdrawing groups enhance the electrophilicity of the carbon atoms in the ring, facilitating nucleophilic attack, while electron-donating groups can have the opposite effect. The position of these groups relative to the chloro-substituent is critical in determining the regioselectivity of the reaction.

Navigating the Reaction Pathways: A Detailed Exploration

The synthetic potential of chloro-substituted pyrimidine aldehydes is vast. The following sections delve into the key reaction classes, providing mechanistic insights, experimental considerations, and practical protocols.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is a fundamental transformation for the functionalization of chloropyrimidines. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by a wide range of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chloro-substituent, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Regioselectivity: The position of nucleophilic attack is governed by the electronic and steric environment of the pyrimidine ring. For dichloropyrimidines, substitution at the C4 position is often favored over the C2 position.[6] However, the presence of other substituents can alter this preference. For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C2 position.[6]

Experimental Protocol: General Procedure for SNAr with an Amine

-

To a solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or NMP) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the chloropyrimidine, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species.

Catalyst and Ligand Choice: The success of the Suzuki coupling of chloropyrimidines is highly dependent on the choice of the palladium catalyst and the supporting ligand. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds often necessitates the use of more active catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) are added the chloro-substituted pyrimidine aldehyde (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

-

A suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The residue is purified by column chromatography.

Reactions of the Aldehyde Group: A Gateway to Diverse Functionality

The aldehyde group is a versatile functional group that can be transformed into a wide array of other functionalities.

The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[9][10][11][12]

Mechanism: The reaction involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.[13][14]

Experimental Protocol: Wittig Olefination

-

To a suspension of the phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere is added a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq.).

-

The mixture is stirred at room temperature for 1-2 hours to generate the ylide.

-

A solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.

Grignard reagents are potent nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols.[15][16][17]

Chemoselectivity: A key consideration when using Grignard reagents with chloro-substituted pyrimidine aldehydes is the potential for competing reactions. The Grignard reagent can act as a nucleophile and add to the aldehyde, or it can participate in a cross-coupling reaction at the C-Cl bond. The outcome is often dependent on the reaction conditions and the nature of the Grignard reagent. In many cases, addition to the highly electrophilic aldehyde carbonyl is the favored pathway.

Experimental Protocol: Grignard Addition

-

A solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere.

-

The Grignard reagent (1.1-1.5 eq., as a solution in THF or ether) is added dropwise to the aldehyde solution.

-

The reaction mixture is stirred at 0 °C or allowed to warm to room temperature until the reaction is complete.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting secondary alcohol is purified by column chromatography.

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes.[14][18][19][20]

Mechanism: The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by in situ reduction of this intermediate to the corresponding amine.[19]

Reducing Agents: A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the aldehyde.[21]

Experimental Protocol: Reductive Amination

-

To a solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) and the primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a mild acid catalyst (e.g., acetic acid, a few drops) if necessary.

-

The mixture is stirred at room temperature for a period to allow for imine formation.

-

The reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the amine product is purified by chromatography.

Spectroscopic and Physicochemical Data

Accurate characterization of chloro-substituted pyrimidine aldehydes and their products is essential. The following tables provide typical spectroscopic data for these compounds.

Table 1: Typical 1H and 13C NMR Chemical Shifts (δ, ppm) for a Chloro-substituted Pyrimidine Aldehyde

| Position | 1H NMR (approx. δ) | 13C NMR (approx. δ) |

| Aldehyde-H | 9.8 - 10.2 | 185 - 195 |

| Pyrimidine-H | 8.5 - 9.5 | 150 - 165 |

| C-Cl | - | 155 - 170 |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the pyrimidine ring.[16][22][23][24][25]

Table 2: Typical IR Absorption Frequencies (cm-1)

| Functional Group | Absorption Range (cm-1) |

| C=O (aldehyde) | 1680 - 1715 |

| C-H (aldehyde) | 2720 - 2820 |

| C=N (pyrimidine ring) | 1520 - 1650 |

| C-Cl | 600 - 800 |

Reference: General ranges for these functional groups.[5][26][27][28][29]

Applications in Drug Discovery and Development

The synthetic versatility of chloro-substituted pyrimidine aldehydes makes them valuable building blocks in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates, including kinase inhibitors, antivirals, and anticancer agents.[1][2][3][4][5] The ability to selectively functionalize both the chloro- and aldehyde-positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Conclusion

Chloro-substituted pyrimidine aldehydes represent a class of highly versatile and synthetically valuable building blocks. Their reactivity is characterized by a delicate balance between the nucleophilic substitution at the chloro-position and the diverse transformations of the aldehyde group. A thorough understanding of the factors that govern the chemoselectivity and regioselectivity of their reactions is essential for their effective utilization in the synthesis of complex molecular targets. This guide has provided a comprehensive overview of the key reactivity profiles of these compounds, complete with mechanistic insights and practical experimental protocols, to aid researchers in the strategic design and execution of their synthetic endeavors.

References

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL not available)

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. (URL: [Link])

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. (URL: [Link])

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. (URL: [Link])

- ChemInform Abstract: Grignard Reactions Involving Halogen

-

FT-IR data of pyrimidine derivatives compounds. ResearchGate. (URL: [Link])

-

Supporting Information for a scientific article. Rsc.org. (URL: [Link])

-

Wittig reaction - Wikipedia. Wikipedia. (URL: [Link])

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. (URL: [Link])

-

Wittig Reaction. OpenBU. (URL: [Link])

- The Wittig Reaction: Synthesis of Alkenes. (URL not available)

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 2,4-dichloro-5-flouropyrimidine. (URL not available)

-

Grignard reaction - Wikipedia. Wikipedia. (URL: [Link])

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL not available)

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (URL: [Link])

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. (URL: [Link])

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL not available)

-

Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. (URL: [Link])

- Reductive Amination - Common Conditions. (URL not available)

-

20.4: The Wittig reaction - Chemistry LibreTexts. Chemistry LibreTexts. (URL: [Link])

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Academia.edu. (URL: [Link])

-

Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])

-

Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. (URL: [Link])

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL not available)

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

-

Reactions with Grignard Reagents - Chemistry LibreTexts. Chemistry LibreTexts. (URL: [Link])

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (URL: [Link])

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. (URL: [Link])

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. (URL: [Link])

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. open.bu.edu [open.bu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. growingscience.com [growingscience.com]

- 18. 2-Chloropyrimidine-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 19. community.wvu.edu [community.wvu.edu]

- 20. mdpi.com [mdpi.com]

- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 22. rsc.org [rsc.org]

- 23. japsonline.com [japsonline.com]

- 24. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 27. researchgate.net [researchgate.net]

- 28. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 29. researchgate.net [researchgate.net]

Literature review of 6-Chloropyrimidine-4-carbaldehyde in drug discovery

[1]

Part 1: Executive Summary & Core Directive

6-Chloropyrimidine-4-carbaldehyde (CAS: 933702-16-0) represents a specialized, bifunctional scaffold in medicinal chemistry.[1] Unlike its more common isomer, 2,4-dichloropyrimidine-5-carbaldehyde, which facilitates fused ring formation (e.g., pyrrolopyrimidines), the 4-carbaldehyde isomer provides a unique 1,3-substitution vector (positions 4 and 6) on the pyrimidine core. This geometry is critical for designing "linker-type" pharmacophores where the pyrimidine ring acts as a central hub connecting two distinct chemical domains—typically a hydrophobic tail and a polar headgroup—common in kinase inhibitors and receptor antagonists.[1]

This guide synthesizes the chemical reactivity, synthesis pathways, and application of 6-Chloropyrimidine-4-carbaldehyde, moving beyond basic properties to explore its strategic utility in high-value drug discovery campaigns.[1]

Part 2: Chemical Identity & Synthesis[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule features two distinct electrophilic sites with orthogonal reactivity profiles:

-

C4-Formyl Group (Hard Electrophile): Susceptible to reversible nucleophilic addition, condensation (Schiff base formation), and reductive amination.

-

C6-Chloro Group (Soft Electrophile): Activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This duality allows for sequential functionalization , enabling the rapid generation of diverse chemical libraries.

Synthesis Pathways

The synthesis of 6-Chloropyrimidine-4-carbaldehyde is non-trivial due to the instability of the aldehyde under the harsh conditions required to install the chlorine.[1] The primary industrial and laboratory route involves the oxidation of the methyl precursor.

Primary Route: Selenium Dioxide Oxidation

The most reliable method involves the selective oxidation of the activated methyl group in 4-chloro-6-methylpyrimidine .[1]

-

Precursor: 4-Chloro-6-methylpyrimidine (commercially available or synthesized from 4-hydroxy-6-methylpyrimidine via POCl3).[1]

-

Reagent: Selenium Dioxide (SeO2) in Dioxane/Water.[1]

-

Mechanism: Riley oxidation.[1] The electron-deficient pyrimidine ring facilitates the enolization required for the SeO2 mechanism, specifically targeting the methyl group at C4/C6.[1]

Reaction Scheme (Text Description): 4-Chloro-6-methylpyrimidine + SeO2 -> [Intermediate Selenite Ester] -> 6-Chloropyrimidine-4-carbaldehyde

Alternative Route: Acetal Hydrolysis

For higher purity requirements (avoiding selenium contaminants), the dimethyl acetal derivative is synthesized first (via DMF-DMA reaction with the methyl group followed by oxidative cleavage) and then hydrolyzed under mild acidic conditions (e.g., aqueous HCl/THF).

Part 3: Reactivity Profile & Experimental Protocols

The "Divergent Core" Strategy

The power of this intermediate lies in the ability to choose which "arm" of the scaffold to modify first.

-

Path A (Aldehyde First): Reductive amination at C4 retains the C6-Cl for later coupling.[1] This is preferred when the amine used in reductive amination is sensitive to SNAr conditions.[1]

-

Path B (Chloride First): SNAr displacement at C6 retains the C4-CHO.[1] This is preferred when the nucleophile is robust and the aldehyde is needed for a subsequent delicate condensation (e.g., Horner-Wadsworth-Emmons).[1]

Visualization of Signaling/Reaction Pathways

Caption: Divergent synthetic utility of 6-Chloropyrimidine-4-carbaldehyde, illustrating orthogonal functionalization pathways.

Experimental Protocols

Protocol 1: Reductive Amination (C4-Selective)

Use Case: Attaching a solubilizing group or pharmacophore tail while preserving the chloro-handle.[1]

-

Preparation: Dissolve 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

-

Imine Formation: Add catalytic acetic acid (1-2 drops).[1] Stir at room temperature for 1 hour under N2.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[1]

-

Note: The electron-deficient nature of the pyrimidine ring makes the intermediate imine highly electrophilic, ensuring rapid reaction.[1]

Protocol 2: SNAr Displacement (C6-Selective)

Use Case: Installing the core pharmacophore motif.[1]

-

Reaction: Dissolve 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv) in dry DMF or DMSO.

-

Nucleophile: Add the nucleophilic amine (1.0 equiv) and a base (DIPEA or K2CO3, 2.0 equiv).

-

Conditions: Heat to 60-80°C. Monitor by LCMS.

-

Causality: The aldehyde at C4 is electron-withdrawing, further activating the C6 position for displacement relative to a simple chloropyrimidine.[1] However, avoid using strong alkoxides which might attack the aldehyde (Cannizzaro or hemiacetal formation).

Part 4: Applications in Drug Discovery[9][10]

Kinase Inhibitor Scaffolds

In the design of Type I and Type II kinase inhibitors, the pyrimidine ring often serves as the "hinge binder."

-

Role of 6-Cl-4-CHO: It allows the construction of 4,6-disubstituted pyrimidines .[1]

Bifunctional Linkers

The compound is an ideal "linchpin" for PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug discovery (FBDD).[1]

-

Mechanism: One end binds the E3 ligase ligand, and the other binds the target protein ligand. The rigidity of the pyrimidine ring provides a defined vector, unlike flexible alkyl chains.

Quantitative Comparison of Reactivity

Table 1 compares the reactivity of the 4-carbaldehyde isomer vs. the 5-carbaldehyde isomer.[1]

| Feature | 6-Chloropyrimidine-4-carbaldehyde | 2,4-Dichloropyrimidine-5-carbaldehyde |

| Geometry | 1,3-Substitution (Meta-like) | 1,2-Substitution (Ortho-like) |

| Primary Use | Linear Linkers, Extended Scaffolds | Fused Rings (Pyrrolopyrimidines) |

| Aldehyde Reactivity | High (Conjugated to N) | Moderate (Sterically crowded) |

| SNAr Regioselectivity | C6 is highly activated by C4-CHO | C4 is activated; C2 is less reactive |

| Key Drug Class | Kinase Inhibitors, Antivirals | Folate Antagonists, JAK Inhibitors |

Part 5: References

-

Vertex AI Search Result 1.7 : Synthesis and properties of 6-chloropyrimidine-4-carbaldehyde. Retrieved from .

-

Vertex AI Search Result 1.8 : Discovery of 4,6-disubstituted pyrimidines as potent inhibitors. The Royal Society of Chemistry.[1][2] Retrieved from .

-

Vertex AI Search Result 1.15 : General procedure for chloropyrimidine synthesis. ChemicalBook. Retrieved from .

-

Vertex AI Search Result 1.16 : SNAr Reactions on Chloropyrimidine Carbaldehydes. MDPI Molbank.[1] Retrieved from .

-

Vertex AI Search Result 1.20 : Pyrimidine Synthesis and Biological Activity. BOC Sciences.[1] Retrieved from .

Difference between 2-chloro and 6-chloropyrimidine-4-carbaldehyde

A Tale of Two Isomers: A Technical Guide to the Contrasting Chemistry of 2-Chloro- and 6-Chloropyrimidine-4-carbaldehyde

Abstract

Positional isomerism within heterocyclic scaffolds can dramatically alter physicochemical properties, reactivity, and, consequently, utility in synthetic chemistry. This technical guide provides an in-depth analysis of two such isomers: 2-chloropyrimidine-4-carbaldehyde and 6-chloropyrimidine-4-carbaldehyde. While the former is a widely utilized and commercially available building block in medicinal chemistry, the latter is notably less common.[1][2] This document will elucidate the fundamental electronic and steric reasons for this disparity. We will explore the synthesis, reactivity profiles, and spectroscopic signatures of both isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these critical pyrimidine intermediates.

Introduction: The Pyrimidine Core and the Significance of Chlorine's Position

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[3] Its electron-deficient nature, arising from the presence of two nitrogen atoms, makes it a key substrate for a variety of chemical transformations.[4] The introduction of a chlorine atom onto this ring creates a versatile handle for synthetic diversification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6]

However, not all chloropyrimidines are created equal. The position of the chlorine atom profoundly dictates the molecule's reactivity. This guide focuses on the 4-carbaldehyde substituted pyrimidine ring, a structure that combines a key electrophilic aldehyde group with a displaceable chlorine atom. We will dissect the differences between having the chlorine at the C2 position versus the C6 position, explaining why one isomer has become a workhorse in drug discovery while the other remains a synthetic curiosity.

Part I: The Benchmark Isomer: 2-Chloropyrimidine-4-carbaldehyde

2-Chloropyrimidine-4-carbaldehyde is a cornerstone reagent for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[7][8] Its prevalence is a direct result of its predictable reactivity and synthetic accessibility.

Synthesis

The most common synthetic routes to 2-chloropyrimidine-4-carbaldehyde often involve the formylation of a pre-existing 2-chloropyrimidine scaffold or the chlorination of a pyrimidin-4-ol derivative. A well-established method is the Vilsmeier-Haack reaction, which formylates electron-rich heterocyclic systems.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[12][13] The electrophilic chloriminium salt generated in situ reacts with the electron-deficient pyrimidine ring to install the aldehyde group.[12]

Alternatively, chlorination of the corresponding 2-hydroxypyrimidine-4-carbaldehyde with reagents like POCl₃ can yield the desired product.[14][15]

Reactivity Profile: The Highly Activated C2 Position

The key to the utility of 2-chloropyrimidine-4-carbaldehyde lies in the high reactivity of the C2 chlorine atom towards nucleophilic aromatic substitution (SNAr).[16] This heightened reactivity is due to powerful electronic effects:

-

Inductive and Resonance Stabilization: The C2 carbon is positioned between two electronegative nitrogen atoms (N1 and N3). Both nitrogens exert strong electron-withdrawing inductive effects, polarizing the C2-Cl bond and making the carbon highly electrophilic.

-

Intermediate Stabilization: During an SNAr reaction, the nucleophile attacks the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[17] This intermediate is significantly stabilized by the delocalization of the negative charge onto both adjacent nitrogen atoms.

This dual activation makes the C2 position exceptionally susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[18]

Caption: SNAr mechanism at the C2 position.

Spectroscopic Signature

In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet far downfield, often above 9.5 ppm. The two pyrimidine ring protons will appear as doublets, with their specific chemical shifts influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

Part II: The Elusive Isomer: 6-Chloropyrimidine-4-carbaldehyde

In stark contrast to its C2 counterpart, 6-chloropyrimidine-4-carbaldehyde is not a common catalogue chemical. Its scarcity is not arbitrary but is rooted in fundamental principles of synthesis and reactivity.

Synthesis and Availability

The synthesis of 6-chloropyrimidine-4-carbaldehyde is less straightforward. Direct formylation of 4-chloropyrimidine or chlorination of pyrimidine-4-carbaldehyde can lead to mixtures of isomers or undesired side reactions. While its existence is documented (CAS 933702-16-0), its limited commercial availability suggests that its synthesis is either low-yielding or economically unviable for large-scale production compared to the 2-chloro isomer.

Reactivity Profile: A Less Activated System

The C6-Cl bond is significantly less reactive towards SNAr than the C2-Cl bond.[19] The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[6] While the C6 position is activated, the degree of activation is lower than at C2.

-

Reduced Electronic Activation: The C6 carbon is adjacent to only one ring nitrogen (N1). While this nitrogen does provide activation through inductive and resonance effects, the stabilizing influence is less than the "push-pull" effect of having two flanking nitrogens as seen at the C2 position.

-

Less Stable Intermediate: The corresponding Meisenheimer complex formed upon nucleophilic attack at C6 has its negative charge delocalized primarily onto N1 and the aldehyde group. It lacks the dual stabilization provided by both N1 and N3 in the 2-chloro isomer's intermediate.

This reduced reactivity means that harsher reaction conditions (higher temperatures, stronger bases, or longer reaction times) are often required to achieve substitution at the C6 position compared to the C2 position.

Caption: Electronic factors governing reactivity.

Spectroscopic Signature

The ¹H NMR spectrum of the 6-chloro isomer would also show a downfield aldehyde proton. However, the chemical shifts of the two pyrimidine protons (at C2 and C5) would differ from those of the 2-chloro isomer due to the different electronic environment. The C2-H proton, being situated between two nitrogens, would likely be the most downfield of the ring protons.

Part III: Head-to-Head Comparison: A Summary for the Bench Chemist

For the synthetic chemist, the choice between these isomers is critical and is almost always dictated by the desired reactivity and availability.

| Property | 2-Chloropyrimidine-4-carbaldehyde | 6-Chloropyrimidine-4-carbaldehyde | Rationale |

| CAS Number | 944901-22-8[2] | 933702-16-0 | Unique chemical identifiers. |

| Molecular Weight | 142.54 g/mol [2] | 142.54 g/mol | Identical for isomers. |

| Commercial Availability | Widely available | Very limited / custom synthesis | Reflects ease of synthesis and demand. |

| Reactivity at C-Cl | High | Moderate to Low | C2 is activated by two ring nitrogens; C6 by only one.[19][20] |

| Typical SNAr Conditions | Mild (e.g., room temp to moderate heat) | Harsher (e.g., high heat, microwave) | A direct consequence of the difference in electronic activation. |

| Primary Use | Versatile building block for SNAr[7] | Niche applications requiring C6 substitution | The high reactivity of the 2-chloro isomer makes it a go-to reagent. |

Part IV: Experimental Protocol: A Representative SNAr Reaction

The following protocol details a typical nucleophilic aromatic substitution on the highly reactive 2-chloropyrimidine-4-carbaldehyde , a foundational reaction for many drug discovery programs.

Reaction: Synthesis of 2-(Benzylamino)pyrimidine-4-carbaldehyde

Objective: To demonstrate the facile displacement of the C2-chloride with an amine nucleophile.

Materials:

-

2-Chloropyrimidine-4-carbaldehyde (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine-4-carbaldehyde (e.g., 1.0 g, 7.0 mmol).

-

Reagent Addition: Add potassium carbonate (e.g., 1.94 g, 14.0 mmol) followed by acetonitrile (e.g., 20 mL). The K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

-

Nucleophile Addition: Add benzylamine (e.g., 0.83 mL, 7.7 mmol) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The elevated temperature provides sufficient activation energy for the reaction to proceed efficiently.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl).

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(benzylamino)pyrimidine-4-carbaldehyde as a solid.

Conclusion

The stark difference in the synthetic utility and commercial availability of 2-chloro- and 6-chloropyrimidine-4-carbaldehyde serves as a powerful illustration of the principles of heterocyclic reactivity. The superior electronic activation of the C2 position, flanked by two ring nitrogens, renders 2-chloropyrimidine-4-carbaldehyde a highly reactive and predictable building block, cementing its role in modern medicinal chemistry. Conversely, the reduced activation at the C6 position makes its 6-chloro isomer less reactive and synthetically more challenging to access. This guide provides the necessary framework for researchers to understand these differences, enabling more informed and strategic decisions in the design and execution of synthetic routes involving chloropyrimidine scaffolds.

References

-

Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 71(20), 7869-7872. Available from: [Link]

-

Various Authors. (2015). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

-

Giles, R. G., Lewis, N. J., & Oxenford, S. J. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. Available from: [Link]

-

Ribeiro da Silva, M. A. V., et al. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. The Journal of Physical Chemistry B, 111(7), 1661-1669. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 102-105. Available from: [Link]

-

Ribeiro da Silva, M. A. V., et al. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry B, 111(7), 1661-1669. Available from: [Link]

-

American Elements. (n.d.). Pyrimidine-4-carbaldehyde. American Elements. Available from: [Link]

-

Autechem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Autechem. Available from: [Link]

-

Various Authors. (2017). Vilsmeier-Haack Reaction. Cambridge University Press. Available from: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available from: [Link]

-

Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11075. Available from: [Link]

-

Patil, S. P., & Patil, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1435-1442. Available from: [Link]

-

Various Authors. (n.d.). 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a. ResearchGate. Available from: [Link]

-

Various Authors. (n.d.). 2-chloropyrimidine. Organic Syntheses Procedure. Available from: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

-

EPA. (n.d.). 2-Chloropyrimidine-4-carbaldehyde - Hazard Genotoxicity. EPA CompTox Dashboard. Available from: [Link]

-

Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available from: [Link]

-

Delia, T. J., & Schomaker, J. M. (2010). 2,4,6-Trichloropyrimidine. Reaction with Anilines. ChemInform, 41(20). Available from: [Link]

-

Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Eureka. Available from: [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

-

Hirst, G. C., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available from: [Link]

-

Various Authors. (2012). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. Available from: [Link]

-

Various Authors. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Wikipedia. Available from: [Link]

-

Organic Chemistry Portal. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Available from: [Link]

-

Various Authors. (2012). SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE. International Journal of Pharmaceutical Sciences and Research, 3(9), 3328-3331. Available from: [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine-4-carbaldehyde. PubChem. Available from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

-

Various Authors. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Organic Preparations and Procedures International, 56(4), 412-417. Available from: [Link]

-

Various Authors. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 349-366. Available from: [Link]

-

Njardarson, J. T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 222, 113579. Available from: [Link]

Sources

- 1. 2-CHLOROPYRIMIDINE-4-CARBALDEHYDE | CymitQuimica [cymitquimica.com]

- 2. 2-Chloropyrimidine-4-carbaldehyde | C5H3ClN2O | CID 21667839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. orgsyn.org [orgsyn.org]

- 15. 2-Chloropyrimidine-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 16. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde | 281232-93-7 | Benchchem [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. arkat-usa.org [arkat-usa.org]

Methodological & Application